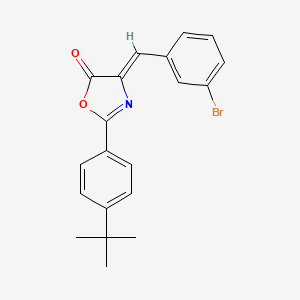![molecular formula C20H21NO3 B5036827 4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5036827.png)
4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-propoxyphenyl)-4-azatetracyclo[5320~2,6~0~8,10~]dodec-11-ene-3,5-dione is a complex organic compound characterized by its unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the propoxyphenyl derivative, which is then subjected to cyclization reactions to form the tetracyclic core. Key steps include:
Preparation of 4-propoxyphenyl derivative: This can be achieved through the etherification of 4-hydroxyphenyl with propyl bromide in the presence of a base such as potassium carbonate.
Formation of the tetracyclic core: The propoxyphenyl derivative undergoes a series of cyclization reactions, often involving the use of strong acids or bases, to form the azatetracyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propoxy group, where nucleophiles such as amines or thiols replace the propoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced azatetracyclic derivatives.
Substitution: Formation of substituted azatetracyclic compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology and Medicine
In biological and medicinal research, 4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which 4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-(4-methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione: Similar structure but with a methoxy group instead of a propoxy group.
4-(4-ethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione lies in its specific propoxy substitution, which can influence its reactivity and interaction with biological targets compared to its methoxy or ethoxy analogs.
This detailed overview provides a comprehensive understanding of 4-(4-propoxyphenyl)-4-azatetracyclo[5320~2,6~0~8,10~]dodec-11-ene-3,5-dione, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
4-(4-propoxyphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-9-24-12-5-3-11(4-6-12)21-19(22)17-13-7-8-14(16-10-15(13)16)18(17)20(21)23/h3-8,13-18H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRINMYWKWPHCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate](/img/structure/B5036750.png)
![2-[3-[(3-Chlorophenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B5036764.png)
![1-(4-methoxy-3-nitrophenyl)-N-[4-[4-[(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine](/img/structure/B5036770.png)
![5-[[4-[(3-Fluorophenyl)methyl]-1,4-diazepan-1-yl]methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole](/img/structure/B5036781.png)
![N-{4-[10-Bromo-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}-N,N-dimethylamine](/img/structure/B5036795.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B5036799.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B5036802.png)
![N-cycloheptyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5036810.png)
![N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B5036830.png)
![N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5036833.png)
![2-adamantyl[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5036841.png)
![3,5-dimethoxy-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B5036861.png)

![2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate;hydrochloride](/img/structure/B5036867.png)
